molecular formula C26H26FN5O B2467990 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide CAS No. 1203083-16-2

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide

Cat. No.: B2467990
CAS No.: 1203083-16-2
M. Wt: 443.526
InChI Key: WUQWXHQRJGGGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine-3-carboxamide core linked to two key moieties:

  • A 2-(1H-indol-3-yl)ethyl chain, contributing to hydrophobic interactions and possible dopaminergic modulation.

Properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O/c27-21-9-7-18(8-10-21)23-11-12-25(31-30-23)32-15-3-4-20(17-32)26(33)28-14-13-19-16-29-24-6-2-1-5-22(19)24/h1-2,5-12,16,20,29H,3-4,13-15,17H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQWXHQRJGGGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Functionalization

The 6-(4-fluorophenyl)pyridazin-3-yl moiety is synthesized via cyclocondensation of 1,4-diketones with hydrazines or through [3+3] atom combinations using α,β-unsaturated nitriles and arylhydrazines. For example:

  • Step 1 : Reaction of 4-fluorophenylacetonitrile with hydrazine hydrate under acidic conditions yields 3-amino-6-(4-fluorophenyl)pyridazine.
  • Step 2 : Halogenation at the 3-position using phosphorus oxychloride introduces a chlorine atom, forming 3-chloro-6-(4-fluorophenyl)pyridazine.

Key Data :

Reaction Step Yield Conditions
Cyclocondensation 75% Chitosan catalyst, 80°C, 12 h
Halogenation (POCl₃) 82% Reflux, 6 h

Preparation of Piperidine-3-Carboxamide

Piperidine-3-Carboxylic Acid Synthesis

Ethyl piperidine-3-carboxylate is hydrolyzed under basic conditions (NaOH, ethanol/water) to yield piperidine-3-carboxylic acid.

Amide Coupling with Indole Ethylamine

The carboxylic acid is activated using EDCI/HOBt and coupled with 2-(1H-indol-3-yl)ethylamine:

  • Step 1 : Dissolve piperidine-3-carboxylic acid (1 eq) in DMF.
  • Step 2 : Add EDCI (1.2 eq), HOBt (1.1 eq), and DIPEA (2 eq).
  • Step 3 : Introduce 2-(1H-indol-3-yl)ethylamine (1 eq) and stir at room temperature for 12 h.

Key Data :

Parameter Value
Yield 89%
Purity (HPLC) >98%
Characterization $$ ^1H $$ NMR, LC-MS

Coupling of Pyridazine and Piperidine Moieties

Buchwald-Hartwig Amination

The chloropyridazine intermediate undergoes palladium-catalyzed coupling with the piperidine carboxamide:

  • Step 1 : Combine 3-chloro-6-(4-fluorophenyl)pyridazine (1 eq), piperidine-3-carboxamide (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq) in dioxane.
  • Step 2 : Heat at 100°C for 18 h under nitrogen.

Key Data :

Parameter Value
Yield 68%
Catalyst System Pd(OAc)₂/Xantphos
Solvent Dioxane

Final Compound Characterization

Structural Validation

  • $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$) : δ 8.71 (s, 1H, indole NH), 7.45–7.30 (m, 4H, aromatics), 4.21 (q, 2H, piperidine CH₂), 3.58 (t, 2H, ethyl linker).
  • LC-MS : $$ m/z = 476.5 \, [M + H]^+ $$.
  • HPLC Purity : 99.2% (C18 column, acetonitrile/water).

Alternative Synthetic Routes

Suzuki-Miyaura Coupling

An alternative approach involves late-stage introduction of the 4-fluorophenyl group via Suzuki coupling:

  • Step 1 : Synthesize 3-bromo-6-chloropyridazine.
  • Step 2 : Couple with 4-fluorophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in THF/water.

Key Data :

Parameter Value
Yield 74%
Boronic Acid 4-Fluorophenyl

Challenges and Optimization

  • Regioselectivity : Halogenation at the pyridazine 3-position requires careful control to avoid dihalogenation.
  • Catalyst Efficiency : Pd(OAc)₂/Xantphos outperforms PdCl₂(PPh₃)₂ in coupling yields (68% vs. 45%).
  • Solvent Choice : DMF vs. Dioxane impacts amide coupling kinetics, with DMF favoring higher conversions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole and pyridazine rings, using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the compound's potential in cancer treatment. It has been shown to exhibit anticancer activity through mechanisms such as apoptosis induction and cytotoxicity against specific tumor cell lines. For instance, research indicates that derivatives of piperidine, including this compound, can enhance interactions with protein binding sites due to their three-dimensional structures, which may improve their efficacy as anticancer agents .

Key Findings :

  • The compound demonstrated superior cytotoxicity compared to established chemotherapeutic agents in certain cancer models.
  • It is hypothesized that the structural characteristics of the compound allow for better interaction with cancer cell receptors, potentially leading to improved therapeutic outcomes.

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders such as Alzheimer's disease. Piperidine derivatives have been associated with dual inhibition of cholinesterases, which are critical targets in Alzheimer's therapy. The incorporation of indole and pyridazine moieties may enhance the blood-brain barrier penetration and improve pharmacokinetic properties .

Research Insights :

  • Compounds similar to this one have shown promise in inhibiting both acetylcholinesterase and butyrylcholinesterase, thereby improving cognitive function in preclinical models.
  • The antioxidant properties observed in some derivatives could also contribute to neuroprotection.

Data Tables

Application AreaMechanism of ActionKey Findings
Cancer TherapyInduction of apoptosis; cytotoxicityBetter efficacy than traditional chemotherapeutics
Neurological DisordersCholinesterase inhibition; antioxidant effectsImproved cognitive function in model systems

Case Study 1: Anticancer Efficacy

In a controlled study involving FaDu hypopharyngeal tumor cells, the compound exhibited significant cytotoxic effects, surpassing those of bleomycin, a standard chemotherapy drug. The study employed a three-component reaction approach to synthesize the compound, which was then tested for its ability to induce apoptosis in cancer cells.

Case Study 2: Alzheimer’s Disease Model

In another investigation focused on Alzheimer's disease, derivatives of the compound were tested for their ability to inhibit cholinesterase activity. Results indicated that these compounds not only inhibited enzyme activity but also displayed neuroprotective effects against oxidative stress-induced neuronal damage.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine and indole moieties are known to form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Implications for Drug Design

  • Lipophilicity : Fluorine and aromatic systems in the target compound increase membrane permeability but may limit CNS penetration due to molecular weight.
  • Selectivity : Pyridazine and indole combinations could reduce off-target effects compared to dichlorophenyl analogs (e.g., ).
  • Metabolic Stability : Triazolo-pyridazine () may resist CYP450 oxidation better than the target’s pyridazine, warranting further ADME studies.

Biological Activity

The compound 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN4C_{18}H_{19}FN_4, with a molecular weight of approximately 314.37 g/mol. The structure features a piperidine ring, a pyridazine moiety, and an indole derivative, which may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. For instance, in vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers.
  • Antimicrobial Properties : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis.
  • Neuroprotective Effects : Investigations into the neuroprotective potential of this compound indicate it may mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways involved in cell cycle regulation, leading to reduced proliferation of cancer cells.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
  • Antimicrobial Mechanism : The antimicrobial activity is likely due to the compound's ability to penetrate bacterial membranes and inhibit essential metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResultsReference
AnticancerMCF-7 Cell LineIC50 = 15 µM
A549 Cell LineInduces apoptosis
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 64 µg/mL
NeuroprotectiveSH-SY5Y Neuronal CellsReduces oxidative stress markers

Detailed Research Findings

  • Anticancer Studies : In a study published in MDPI, the compound was evaluated for its cytotoxicity against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy .
  • Antimicrobial Efficacy : A recent publication highlighted the compound's effectiveness against pathogenic bacteria, demonstrating lower MIC values compared to standard antibiotics. This suggests that it could serve as a lead compound for developing new antimicrobial agents .
  • Neuroprotective Mechanisms : Research conducted on neuronal cell cultures showed that treatment with the compound led to decreased levels of reactive oxygen species (ROS), supporting its potential use in therapeutic strategies for neurodegenerative disorders .

Q & A

Q. What are the critical steps for optimizing the synthesis yield of this compound?

The synthesis of piperidine-pyridazine-indole hybrids requires precise control of reaction conditions. Key steps include:

  • Coupling reactions : Amide bond formation between the piperidine-carboxamide and indole-ethylamine groups, often using carbodiimide-based coupling agents (e.g., EDCI/HOBt) under anhydrous conditions .
  • Heterocyclic ring assembly : Pyridazine core synthesis via cyclization of dihydrazine precursors with fluorophenyl-substituted diketones. Temperature control (80–120°C) and solvent polarity (e.g., DMF or THF) significantly impact yield .
  • Purification : Flash chromatography or preparative HPLC to isolate the final product, with purity validated by LC-MS (>95%) and NMR .

Q. How can researchers confirm the structural integrity of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, indole NH at δ ~10.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., C27H25FN6O exact mass: 492.204 g/mol) .
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the piperidine ring .

Q. What in vitro assays are suitable for initial bioactivity screening?

Given its structural similarity to kinase inhibitors and GPCR-targeting agents:

  • Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Receptor binding studies : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, leveraging the indole moiety’s affinity .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Focus on modular substitutions:

  • Pyridazine ring : Replace 4-fluorophenyl with chlorophenyl or trifluoromethyl groups to evaluate electronic effects on target binding .
  • Piperidine moiety : Introduce methyl or hydroxy groups at position 3 to assess steric and hydrogen-bonding influences .
  • Indole side chain : Modify the ethyl linker length or substitute indole with benzimidazole to probe hydrophobic interactions . Example SAR Table :
Analog ModificationBioactivity (IC50)Key Finding
4-Chlorophenyl (vs. 4-F)EGFR IC50: 12 nM (vs. 18 nM)Enhanced potency due to increased lipophilicity
Piperidine-3-OH5-HT2A Ki: 8 nM (vs. 22 nM)Hydrogen bonding improves receptor affinity

Q. What computational methods are recommended for predicting target engagement?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., PDB: 1M17) or GPCRs (e.g., 5-HT2A, PDB: 6WGT). Focus on π-π stacking between pyridazine and receptor aromatic residues .
  • MD simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories, monitoring RMSD and binding-free energy (MM/PBSA) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors at pyridazine N1/N2) using MOE or Phase .

Q. How should researchers address contradictory bioactivity data across cell lines?

Contradictions may arise from off-target effects or cell-specific metabolism:

  • Target deconvolution : Apply proteome-wide affinity chromatography (e.g., pull-down assays with biotinylated probes) .
  • Metabolic stability testing : Incubate the compound with liver microsomes (human/rodent) to identify CYP450-mediated degradation .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling cascades (e.g., MAPK vs. PI3K-AKT) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

Prioritize models reflecting the compound’s putative targets:

  • Pharmacokinetics : Administer IV/PO doses in Sprague-Dawley rats; measure plasma half-life via LC-MS/MS. Expect low oral bioavailability due to indole metabolism .
  • Cancer xenografts : Use nude mice implanted with EGFR-driven tumors (e.g., A549 lung cancer). Dose at 10–50 mg/kg QD and monitor tumor volume .
  • Neuropharmacology : Test antidepressant-like effects in forced-swim tests (murine models) at 5–20 mg/kg, correlating with 5-HT receptor occupancy .

Methodological Considerations

Q. What strategies mitigate solubility challenges during formulation?

  • Salt formation : Prepare hydrochloride salts via HCl gas exposure in diethyl ether .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion (DLS monitoring for particle size <200 nm) .
  • Co-solvent systems : Optimize PEG-400/water mixtures for in vivo dosing .

Q. How can researchers validate target specificity in complex biological systems?

  • CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., EGFR KO) and compare compound efficacy .
  • Photoaffinity labeling : Incorporate diazirine groups into the compound for UV-induced crosslinking and target identification via Western blot .
  • Selectivity panels : Screen against 100+ kinases/pharmacologically relevant targets (e.g., Eurofins Cerep panels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.